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Compound of Interest

Compound Name: Lente

Cat. No.: B1263539 Get Quote

The primary mechanism of action for Lente insulin is not rooted in a unique molecular

interaction at the cellular level, but rather in its formulation, which ensures a slow and sustained

release from the subcutaneous tissue following injection. Lente insulin, also known as insulin

zinc suspension, is a neutral pH suspension in an acetate buffer containing zinc ions.[1][2][3]

Its defining characteristic is the combination of two distinct physical forms of insulin-zinc

complexes:

Amorphous (Semilente): Comprising 30% of the mixture, these are non-crystalline,

amorphous precipitates of insulin with zinc.[2][4] Their smaller particle size (~2 µm) and lack

of crystalline structure allow for faster dissolution and absorption, providing a relatively

quicker onset of action.[5]

Crystalline (Ultralente): Making up the remaining 70%, these are larger rhombohedral

crystals of insulin with zinc.[2][3][4] With a particle size ranging from 10 to 40 µm, these

crystals are less soluble at physiological pH and dissolve much more slowly, providing a

prolonged duration of action.[2][6]

This biphasic mixture allows Lente insulin to function as an intermediate-acting insulin,

designed to mimic the body's continuous, low-level basal insulin secretion.[1][4] The rate-

limiting step in its action is the slow dissolution of these insulin-zinc crystals into monomers and

dimers, which can then be absorbed into the bloodstream.[4][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1263539?utm_src=pdf-interest
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://grokipedia.com/page/Lente_insulin
http://webhome.auburn.edu/~deruija/insulin_preparations.pdf
https://diabetesjournals.org/care/article-pdf/3/5/623/464446/3-5-623.pdf
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
http://webhome.auburn.edu/~deruija/insulin_preparations.pdf
https://en.wikipedia.org/wiki/Lente_insulin
https://images2.wikia.nocookie.net/__cb20100606051609/diabetesindogs/images/0/0d/Lente_insulin.pdf?mobile-app=true&theme=dark
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
http://webhome.auburn.edu/~deruija/insulin_preparations.pdf
https://diabetesjournals.org/care/article-pdf/3/5/623/464446/3-5-623.pdf
https://en.wikipedia.org/wiki/Lente_insulin
http://webhome.auburn.edu/~deruija/insulin_preparations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8513154/
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://grokipedia.com/page/Lente_insulin
https://en.wikipedia.org/wiki/Lente_insulin
https://en.wikipedia.org/wiki/Lente_insulin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6079517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Physicochemical and
Pharmacokinetic Properties
The distinct physical forms of the insulin components directly translate to the overall

pharmacokinetic profile of the Lente formulation.

Table 1: Physicochemical Characteristics of Lente Insulin Components

Component
Physical
Form

Approximat
e Particle
Size

Zinc
Content

Dissolution
Rate

Proportion
in Lente

Semilente
Amorphous

Precipitate
2 µm[5] High[2]

Relatively

Fast[8]
30%[1][4]

Ultralente
Rhombohedr

al Crystals
10-40 µm[2] High[2] Slow[6][8] 70%[1][4]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of Lente Insulin

Parameter Time Range Reference(s)

Onset of Action 1 - 2.5 hours [1][4]

Peak Effect 7 - 15 hours [2][4][9]

Duration of Action 18 - 24 hours [2][4]

Note: These values represent averages and can exhibit significant inter-patient variability.[4]
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Caption: Dissolution and absorption workflow of Lente insulin from the injection site.
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Experimental Protocols for
Pharmacokinetic/Pharmacodynamic Assessment
Experimental Protocol: Insulin Absorption via
Radiolabeling
The rate of absorption from a subcutaneous depot can be quantified using radiolabeled insulin.

Preparation of Radioligand: Human or porcine insulin is covalently labeled with Iodine-125

(¹²⁵I) using a standard method, such as the chloramine-T method, to a low specific activity to

prevent damage to the insulin molecule.

Formulation: The ¹²⁵I-labeled insulin is incorporated into the Lente insulin zinc suspension,

ensuring the amorphous and crystalline structures are correctly formed.

Administration: A precise dose (e.g., 5 U) of the ¹²⁵I-Lente insulin is injected subcutaneously

into a defined anatomical region (e.g., the abdominal wall) of the study subjects (human or

animal models).[10]

Monitoring: A gamma scintillation counter is placed over the injection site to measure the

radioactivity remaining in the subcutaneous depot over time (e.g., for 270 minutes or longer).

[10][11]

Data Analysis: The disappearance of radioactivity from the injection site is plotted against

time. The data are fitted to a pharmacokinetic model to calculate the absorption rate constant

and the half-life (t½) of disappearance, which serves as a direct measure of insulin

absorption.[10]

Experimental Protocol: Euglycemic Clamp
The gold-standard method for assessing the pharmacodynamic (glucose-lowering) effect of an

insulin preparation over time is the hyperinsulinemic-euglycemic clamp.[12][13]

Subject Preparation: Subjects (e.g., C-peptide-negative type 1 diabetic patients) are fasted

overnight.[14] Two intravenous cannulas are inserted into opposite arms: one for blood

sampling and one for infusion of glucose and insulin.[12][15]
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Basal State: For diabetic subjects, a baseline intravenous insulin infusion may be used to

achieve and maintain a stable, desired blood glucose level (e.g., 130 mg/dL) prior to the

study drug administration.[14]

Insulin Administration: A single subcutaneous dose of Lente insulin (e.g., 0.3 U/kg) is

administered.[14] The baseline IV insulin infusion is then tapered off.[14]

Glucose Clamping: Blood glucose is monitored frequently (every 5-10 minutes).[12] A

variable-rate infusion of a dextrose solution (e.g., 20%) is initiated and adjusted to maintain

the blood glucose concentration at the predetermined euglycemic target.[13]

Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded

over a 24-hour period.[14]

Data Analysis: The GIR is plotted against time. This plot directly reflects the metabolic

activity of the injected insulin, allowing for the determination of its onset, peak effect

(corresponding to the maximum GIR), and duration of action.[12]

Molecular Mechanism of Action: Cellular Signaling
Once absorbed, Lente insulin acts identically to endogenous insulin at the molecular level. It

circulates as a monomer and binds to the insulin receptor (IR), a receptor tyrosine kinase

present on the surface of target cells like hepatocytes, myocytes, and adipocytes.[9][16] This

binding event triggers a conformational change that activates the receptor's intrinsic tyrosine

kinase activity, leading to autophosphorylation of its beta subunits. This initiates two primary

downstream signaling pathways.[17]

PI3K/Akt Pathway (Metabolic Actions): This is the principal pathway for insulin's metabolic

effects.[17][18]

The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.

Phosphorylated IRS binds and activates Phosphoinositide 3-kinase (PI3K).[19]

PI3K phosphorylates PIP2 to generate the second messenger PIP3.[18][19]

PIP3 recruits and leads to the activation of Akt (also known as Protein Kinase B).[19][20]
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Activated Akt mediates key metabolic outcomes, including the translocation of GLUT4

glucose transporters to the plasma membrane in muscle and fat cells (facilitating glucose

uptake) and the activation of glycogen synthase in the liver and muscle.[16][19]

Ras/MAPK Pathway (Mitogenic Actions): This pathway is more involved in regulating gene

expression and cell growth.[17][21]

The IR/IRS complex also recruits the Grb2-Sos adapter protein complex.[17][21]

This activates the small G-protein Ras, which in turn initiates a phosphorylation cascade

involving Raf, MEK, and finally ERK (MAPK).[17][22]

Activated ERK translocates to the nucleus to phosphorylate transcription factors,

influencing cell growth and differentiation.[22][23]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.cellsignal.com/pathways/insulin-receptor-signaling-pathway
https://www.researchgate.net/figure/PI3K-AKT-signaling-pathway-Insulin-binds-to-its-receptor-causing-the-recruitment-of_fig2_361308466
https://www.ncbi.nlm.nih.gov/books/NBK378978/
https://link.springer.com/article/10.1038/embor.2010.160
https://www.ncbi.nlm.nih.gov/books/NBK378978/
https://link.springer.com/article/10.1038/embor.2010.160
https://www.ncbi.nlm.nih.gov/books/NBK378978/
https://journals.plos.org/plosgenetics/article?id=10.1371/journal.pgen.1002429
https://journals.plos.org/plosgenetics/article?id=10.1371/journal.pgen.1002429
https://journals.physiology.org/doi/full/10.1152/ajpendo.00445.2015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

Metabolic Pathway Mitogenic Pathway

Insulin

Insulin Receptor

Binds

IRS

Phosphorylates

PI3K

Activates

Grb2/Sos

Activates

Akt

GLUT4 Translocation
(Glucose Uptake) Glycogen Synthesis

Ras

Raf-MEK-ERK
(MAPK Cascade)

Gene Expression
(Growth, Proliferation)

Click to download full resolution via product page

Caption: Core intracellular signaling pathways activated by the insulin receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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